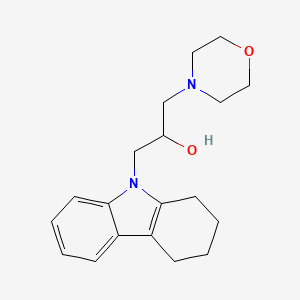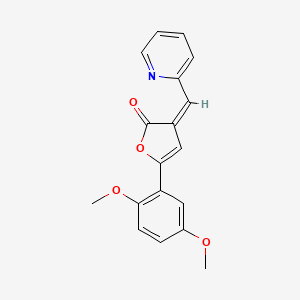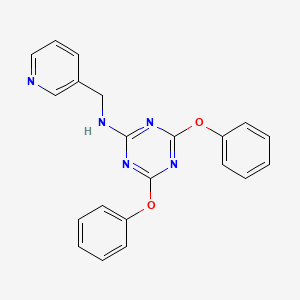![molecular formula C19H17N3OS2 B3878846 2-benzylsulfanyl-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3878846.png)
2-benzylsulfanyl-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]acetamide
概要
説明
2-benzylsulfanyl-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
準備方法
The synthesis of 2-benzylsulfanyl-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of appropriate thiadiazole precursors with benzyl sulfanyl and phenylethenyl groups under controlled conditions. The synthetic route may include steps such as:
Formation of Thiadiazole Core: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with the thiadiazole core.
Addition of Phenylethenyl Group: The final step involves the addition of the phenylethenyl group through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反応の分析
2-benzylsulfanyl-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions include oxidized or reduced derivatives, substituted thiadiazoles, and other functionalized compounds.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-benzylsulfanyl-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and other apoptotic pathways.
類似化合物との比較
2-benzylsulfanyl-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives, such as:
2-benzylsulfanyl-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has similar structural features but different substituents, leading to variations in biological activity.
2-benzylsulfanyl-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide: The presence of a chlorine atom can enhance the compound’s antimicrobial properties.
2-benzylsulfanyl-N-[5-(2-naphthyl)-1,3,4-thiadiazol-2-yl]acetamide: The naphthyl group can introduce additional aromatic interactions, potentially affecting the compound’s binding affinity to targets.
The uniqueness of this compound lies in its specific combination of benzylsulfanyl and phenylethenyl groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2-benzylsulfanyl-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c23-17(14-24-13-16-9-5-2-6-10-16)20-19-22-21-18(25-19)12-11-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,22,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMONXHJFUOCUIY-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(4-chlorophenyl)-7-methyl-2-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878778.png)
![ethyl (2Z)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878781.png)

![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B3878793.png)
![ethyl (2Z)-2-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878803.png)

![(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE](/img/structure/B3878815.png)
![Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3878820.png)

![N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B3878831.png)
![5-AMINO-3-[(1Z)-2-(4-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3878835.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3878850.png)
![ethyl (2Z)-7-methyl-5-(4-methylphenyl)-2-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878867.png)
![Ethyl (2Z)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3878875.png)
